2-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide -

2-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Catalog Number: EVT-5072648
CAS Number:
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[3-[4-[4-(Amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine Methanesulfonate

    Compound Description: This compound is a newly designed and orally active synthetic trypsin inhibitor . It exhibits potent inhibitory activity against bovine trypsin through an "inverse substrate mechanism," forming an acylated trypsin with a low rate of deacylation .

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

    Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor . It exhibits promising activity against rheumatoid arthritis in preclinical models, displaying an excellent safety profile and good target engagement .

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

    Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2) . It demonstrates potent binding to both DDR1 and DDR2 proteins, inhibiting their kinase activities with low nM IC50 values .

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino) benzamide

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

    Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist [, ]. It exhibits high affinity for the kappa receptor and significant selectivity over mu and delta opioid receptors [, ]. Its structural features, including the 3R,4R stereochemistry of the piperidine core, the 3R attachment of the tetrahydroisoquinoline group, and the 1S configuration of the isopropyl group, are crucial for its kappa potency and selectivity [, ]. JDTic requires a second basic amino group and a second phenol group in close proximity for potent and selective kappa antagonist activity [, ].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to its predecessor, compound 1 . It shows a 24-fold selectivity for Akt1 over Akt2, suggesting that inhibiting Akt2 might contribute to cutaneous toxicity .

4-[(Z)-(4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-Oxide (SCH 351125)

    Compound Description: SCH 351125 is a selective CCR5 antagonist with potent activity against RANTES binding, exhibiting subnanomolar activity in blocking viral entry . It demonstrates excellent antiviral potency against various primary HIV-1 viral isolates and exhibits good oral bioavailability in preclinical species .

N-{(1S,2S)-2-(3-Cyanophenyl)-3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}-2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide

    Compound Description: This compound is a cannabinoid-1 receptor (CB1R) positron emission tomography tracer . It displays good brain uptake and an excellent signal-to-noise ratio in rhesus monkeys, making it suitable for clinical use in imaging studies .

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant, MK-0364)

    Compound Description: Taranabant is a novel, acyclic cannabinoid-1 receptor (CB1R) inverse agonist . X-ray crystallographic, NMR, and computational studies reveal a rigid structure along the C11-N13-C14-C16-C17 backbone but with flexibility around C8-C11 and C8-O7 bonds . Taranabant interacts with a cluster of aromatic residues (F3.36(200), W(5.43)279, W(6.48)356, and Y(5.39)275) through its two phenyl rings and with F(2.57)170 and L(7.42)387 through its CF3-Pyr ring . A key interaction for its superior affinity is the strong hydrogen bond between its amide NH and the hydroxyl group of S(7.39)383 .

3-Phenyl-4-[[4-[2-(1-piperidinyl)ethoxy]phenyl]methyl]-2H-1-benzopyran-7-ol (CHF 4056)

    Compound Description: CHF 4056 is a nonsteroidal, estrogen agonist/antagonist, exhibiting high affinity for both human estrogen receptors alpha and beta . In immature rats, it demonstrates full estrogen antagonism without uterine stimulation, unlike the SERM levormeloxifene, which acts as a partial agonist . In ovariectomized rats, CHF 4056 mitigates bone loss in the lumbar spine and reduces serum osteocalcin levels, similar to 17α-ethynyl estradiol (EE2) . It also lowers serum cholesterol compared to vehicle-treated ovariectomized rats . Importantly, CHF 4056 lacks significant estrogenic effects on uterine tissue, distinguishing it from EE2 and levormeloxifene .

3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670)

    Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist developed for treating erectile dysfunction . It shows superior oral bioavailability compared to the first-generation clinical candidate ABT-724 . The N-oxy-2-pyridinyl moiety in ABT-670 contributes to both agonist function and reduced metabolism, leading to improved pharmacokinetic properties .

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

    Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist identified as a potential HIV-1 inhibitor . The benzylic substituent plays a crucial role in achieving receptor selectivity (CCR5 vs. M1, M2) and potency . Sch-417690/Sch-D demonstrates excellent oral bioavailability in both rats and monkeys .

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]piperidine N1-Oxide (Sch-350634)

    Compound Description: Sch-350634 is an orally bioavailable, potent CCR5 antagonist developed as an HIV-1 inhibitor . Structural optimization from a family of muscarinic antagonists led to improved selectivity for CCR5 over muscarinic receptors . Sch-350634 effectively inhibits HIV-1 entry and replication in PBMCs and demonstrates excellent oral bioavailability in rats, dogs, and monkeys .

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

    Compound Description: SR147778 acts as a highly potent, selective, and orally active antagonist for the CB1 receptor . It exhibits nanomolar affinity for both rat brain and human CB1 recombinant receptors but shows low affinity for CB2 receptors . SR147778 demonstrates no significant affinity for over 100 other targets tested . In vitro, it effectively antagonizes the effects of CP 55,940 in various assays . Oral administration of SR147778 displaces [3H]-CP 55,940 binding in mouse brain, indicating good brain penetration . Importantly, SR147778 antagonizes several pharmacological effects induced by R-(+)-(2,3-dihydro-5-methyl-3-[{4-morpholinyl}methyl]pyrol[1,2,3-de]-1,4-benzoxazin-6-yl)(1-naphthalenyl)methanone in mice and reduces ethanol, sucrose, and food intake in rodents .

Properties

Product Name

2-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

IUPAC Name

2-methyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C21H24N2O2/c1-15-10-12-23(13-11-15)21(25)17-7-5-8-18(14-17)22-20(24)19-9-4-3-6-16(19)2/h3-9,14-15H,10-13H2,1-2H3,(H,22,24)

InChI Key

KOOVCNVOZVGTES-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.